(1-Cyclopentyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopentyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound features a boronic acid functional group attached to a benzodiazole ring, which is further substituted with a cyclopentyl group and a fluorine atom. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine derivatives, under acidic or basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides or cyclopentyl Grignard reagents.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopentyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Substituted benzodiazole derivatives.
Coupling Reactions: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Chemistry
(1-Cyclopentyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It is also employed in the synthesis of boron-containing polymers and materials.
Biology
In biological research, this compound is investigated for its potential as a fluorescent probe due to the presence of the benzodiazole ring, which can exhibit fluorescence properties. It is also studied for its interactions with biomolecules, such as proteins and nucleic acids.
Medicine
The compound is explored for its potential therapeutic applications, including as an anticancer agent. The boronic acid group can interact with biological targets, such as proteasomes, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as boron-doped semiconductors and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of (1-Cyclopentyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes or modulate biological pathways. The benzodiazole ring can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid
- (1-Ethyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid
Uniqueness
(1-Cyclopentyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is unique due to the presence of the cyclopentyl group, which can influence its steric and electronic properties. This makes it distinct from other similar compounds, such as (6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid and (1-Ethyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid, which have different alkyl substituents. The cyclopentyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Properties
IUPAC Name |
(1-cyclopentyl-6-fluorobenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BFN2O2/c14-10-6-12-11(5-9(10)13(17)18)15-7-16(12)8-3-1-2-4-8/h5-8,17-18H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSQSQLJUOYBQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)N(C=N2)C3CCCC3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.